4-Chloro Perazine Dihydrochloride
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Overview
Description
4-Chloro Perazine Dihydrochloride is a chemical compound . It is also known as Prochlorperazine Related Compound A . The molecular formula is C20H24ClN3S .
Synthesis Analysis
Piperazine derivatives, such as this compound, can be synthesized through various methods. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the formation from n-benzylaminoethanol .Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem . The molecular weight is 373.943.Chemical Reactions Analysis
Piperazine derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with 1,2-diamine derivatives and sulfonium salts .Scientific Research Applications
Enzyme Interaction Studies
Research has revealed significant interactions between 4-Chloro Perazine Dihydrochloride and various enzymes in the liver, such as Cytochrome P-450 enzymes and FMO3. These interactions are essential to understand the drug's metabolism, potential drug interactions, and the role of genetic polymorphisms in its metabolic pathways. These studies provide crucial insights for anticipating metabolic drug interactions and exploring the relevance of polymorphisms of metabolic enzymes, with CYP3A4 and CYP2C9 identified as major enzymes mediating its metabolism (Störmer et al., 2000).
Antimicrobial Properties and Biofilm Control
This compound has been studied for its antimicrobial properties and its ability to control biofilms. One study synthesized a chloro-triazine adduct which was treated with cotton fabrics to increase anionic sites and thereby improve the exhaustion of cationic compounds like Quaternary Ammonium Salts (QAS), which are known for their strong antimicrobial properties. This treated fabric exhibited significant antimicrobial activity, offering a potential application in developing antimicrobial textiles (Son et al., 2006). Moreover, 2-amino-4-chloro-6-hydroxy-s-triazine (ACHT) has been employed to impart durable, potent, and rechargeable biocidal functions to cellulosic fibrous materials, effectively preventing biofilm formation and offering controlled release, bioresponsive biocidal activities (Chen et al., 2007).
Antimicrobial Textile Applications
In the realm of antimicrobial textiles, N-halamine precursors bonded to a triazine-based linker have shown promising results. These precursors can be attached to cotton fabrics through a reactive dyeing process, resulting in biocidal cellulosic fibers upon exposure to diluted household bleach. The treated fabrics demonstrate remarkable antimicrobial properties against various microorganisms, marking a significant advancement in the field of antimicrobial textiles (Jiang et al., 2014).
Mechanism of Action
Target of Action
4-Chloro Perazine Dihydrochloride is a derivative of piperazine . Piperazine compounds are known to target GABA receptors in the nervous system . These receptors play a crucial role in transmitting inhibitory signals in the nervous system, which can affect various physiological processes.
Mode of Action
Piperazine, and by extension this compound, is a GABA receptor agonist . This means that it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction results in the paralysis of certain organisms, particularly parasites .
Biochemical Pathways
Piperazine derivatives have been shown to impact a variety of pathways, including those involving protein kinases, topoisomerase ii, and the hif-1 pathway .
Pharmacokinetics
Piperazine, a related compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation
Result of Action
The primary result of the action of this compound is the paralysis of certain organisms, particularly parasites . This allows the host body to easily remove or expel the invading organism
Future Directions
Biochemical Analysis
Biochemical Properties
4-Chloro Perazine Dihydrochloride may play a role in biochemical reactions, potentially interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Some piperazine compounds, a class to which this compound belongs, have been shown to have effects on cancer cells
Molecular Mechanism
Some piperazine compounds have been shown to act as reversible inhibitors of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine
Dosage Effects in Animal Models
Some piperazine compounds are well-tolerated in animals, with specific dosage thresholds causing adverse effects
Subcellular Localization
Some piperazine compounds have been shown to localize in specific subcellular compartments
Properties
IUPAC Name |
4-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S/c1-22-12-14-23(15-13-22)10-5-11-24-17-7-2-3-9-19(17)25-20-16(21)6-4-8-18(20)24/h2-4,6-9H,5,10-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPMPGQTRXUECE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-34-3 |
Source
|
Record name | 4-Chloro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-CHLORO-10-(3-(4-METHYLPIPERAZIN-1-YL)PROPYL)-10H-PHENOTHIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN3MW1E2YH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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